molecular formula C12H26N4O6 B11998135 4,6-Diamino-2,3-dihydroxycyclohexyl 2,6-diamino-2,6-dideoxyhexopyranoside

4,6-Diamino-2,3-dihydroxycyclohexyl 2,6-diamino-2,6-dideoxyhexopyranoside

Cat. No.: B11998135
M. Wt: 322.36 g/mol
InChI Key: SYJXFKPQNSDJLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Diamino-2,3-dihydroxycyclohexyl 2,6-diamino-2,6-dideoxyhexopyranoside: Nebramine , is a fascinating compound with a complex structure. Its chemical formula is C₁₂H₂₆N₄O₅ . Nebramine is a derivative of cyclohexyl and hexopyranoside, and it possesses intriguing biological properties.

Preparation Methods

Synthetic Routes:

The synthetic routes for Nebramine involve several steps. One common approach is the glycosylation of a cyclohexyl derivative with a hexopyranoside precursor. The specific reaction conditions and protecting groups used during glycosylation are crucial for achieving high yields and selectivity.

Industrial Production:

Chemical Reactions Analysis

Nebramine can participate in various chemical reactions:

    Oxidation: It may undergo oxidation reactions, leading to the formation of different functional groups.

    Reduction: Reduction processes can modify its structure.

    Substitution: Nebramine can undergo nucleophilic substitution reactions. Common reagents and conditions depend on the specific reaction type and desired modifications.

Scientific Research Applications

Nebramine’s versatility makes it valuable in various fields:

    Chemistry: Researchers study its reactivity and use it as a building block for more complex molecules.

    Biology: Nebramine’s interactions with biological systems are investigated, including its potential as an enzyme inhibitor or ligand.

    Medicine: Its antibacterial, antiviral, or antitumor properties are explored.

    Industry: Although not widely used, Nebramine’s unique structure may inspire novel drug designs or materials.

Mechanism of Action

The precise mechanism by which Nebramine exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets or pathways within cells.

Comparison with Similar Compounds

Nebramine stands out due to its distinctive structure. While there are no direct analogs, related compounds include other aminoglycosides or hexopyranosides.

Properties

IUPAC Name

5-amino-2-(aminomethyl)-6-(4,6-diamino-2,3-dihydroxycyclohexyl)oxyoxane-3,4-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N4O6/c13-2-5-8(18)9(19)6(16)12(21-5)22-11-4(15)1-3(14)7(17)10(11)20/h3-12,17-20H,1-2,13-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYJXFKPQNSDJLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80859639
Record name 4,6-Diamino-2,3-dihydroxycyclohexyl 2,6-diamino-2,6-dideoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80859639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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